molecular formula C19H14FN5O2S B2606088 N-(2-fluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide CAS No. 792961-12-7

N-(2-fluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide

Cat. No.: B2606088
CAS No.: 792961-12-7
M. Wt: 395.41
InChI Key: WKLBGEONXSXSRM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole-pyrimidine core. The structure includes a 2-fluorophenyl substituent and a sulfanyl acetamide moiety, which are critical for its biochemical interactions. The fluorine atom enhances lipophilicity and metabolic stability, while the sulfanyl group facilitates hydrogen bonding and π-π stacking with biological targets .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2S/c20-14-8-4-5-9-15(14)22-16(26)11-28-19-23-17-13(18(27)24-19)10-21-25(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLBGEONXSXSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C18_{18}H16_{16}F1_{1}N3_{3}O1_{1}S1_{1}
  • Molecular Weight : 345.41 g/mol
  • Chemical Structure : The compound features a pyrazolo[3,4-d]pyrimidine core linked to a fluorophenyl group and a sulfanyl acetamide moiety.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell cycle progression in cancer cells by targeting specific kinases involved in cell growth and survival pathways .
  • Antioxidant Activity : The presence of the pyrazole ring contributes to the compound's ability to scavenge free radicals, potentially providing protective effects against oxidative stress-related damage in cells .
  • Targeting Specific Pathways : Studies have indicated that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to G1 phase arrest in cancer cells, thereby reducing tumor growth .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Compound Cell Line IC50 (µM) Mechanism of Action
N-(2-fluorophenyl)-2-{...}MCF70.39CDK inhibition, apoptosis induction
Related Compound AA5490.28Apoptosis via mitochondrial pathway
Related Compound BHepG20.74Autophagy induction without apoptosis
Related Compound CHCT1160.46G1 phase arrest through CDK inhibition

Case Studies

Several studies have demonstrated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids as models. The results indicated that N-(2-fluorophenyl)-2-{...} showed significant cytotoxicity against multiple cell lines with low IC50 values, suggesting strong potential as an anticancer agent .
  • Mechanistic Studies : Another investigation focused on the mechanism of action where the compound was shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This highlights its potential as a therapeutic agent targeting apoptotic pathways in cancer therapy .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to control groups, further supporting its potential therapeutic applications in oncology .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-fluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide exhibit promising anticancer properties. The pyrazolo[3,4-d]pyrimidin derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways. For instance:

CompoundTarget KinaseEffect
N-(2-fluorophenyl)-2-{...}Aurora Kinase AInhibition of cell growth
Similar DerivativesCDK2Induction of apoptosis

These findings suggest that the compound could be developed as a targeted therapy for various cancers.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. Studies have shown that derivatives with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Research indicates that compounds with the pyrazolo[3,4-d]pyrimidin scaffold possess anti-inflammatory properties by inhibiting inflammatory mediators like TNF-alpha and IL-6. This suggests potential applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of the compound and tested their efficacy against various cancer cell lines. Results showed that certain derivatives had IC50 values in the nanomolar range against breast cancer cells, indicating potent anticancer activity.

Case Study 2: Antimicrobial Testing

A clinical microbiology study evaluated the antimicrobial activity of this class of compounds against resistant strains of bacteria. The results indicated significant inhibition zones compared to control antibiotics, suggesting potential as new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Activities Reference
N-(2-fluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide (Target Compound) Pyrazolo[3,4-d]pyrimidine 2-fluorophenyl, sulfanyl acetamide Enhanced metabolic stability due to fluorine; potential kinase inhibition activity
N-(3-fluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide Pyrazolo[3,4-d]pyrimidine 3-fluorophenyl (positional isomer) Reduced binding affinity vs. 2-fluoro isomer in kinase assays; lower solubility
2-((4-Chloro-1-(2-chloro-2-phenylethyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide Pyrazolo[3,4-d]pyrimidine Chloro substituents, morpholinophenyl Higher molecular weight (543.47 g/mol); improved solubility via morpholine moiety
N-methyl-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide (BK19519) Pyrazolo[3,4-d]pyrimidine N-methyl group (no aromatic substituent) Reduced bioactivity due to lack of fluorophenyl; simpler synthesis
N-(4-bromo-2-fluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide Pyrazolo[3,4-d]pyrimidine 4-bromo-2-fluorophenyl, acetamide at position 5 Bromine increases steric bulk; potential for halogen bonding in target interactions

Key Findings :

Positional Isomerism : The 2-fluorophenyl substituent in the target compound demonstrates superior binding affinity compared to its 3-fluoro analog, likely due to optimal steric and electronic alignment with kinase active sites .

Substituent Effects :

  • Chlorine vs. Fluorine : Chlorinated analogs (e.g., compound 123 in ) exhibit higher molecular weights and altered solubility profiles but may face metabolic instability.
  • Morpholine Addition : The morpholine group in compound 123 enhances water solubility, addressing a common limitation of pyrazolo-pyrimidine derivatives .

Biological Activity: Kinase Inhibition: The sulfanyl acetamide group in the target compound is critical for ATP-competitive inhibition, as seen in structurally related kinase inhibitors . Enzyme Interactions: Fluorophenyl derivatives show improved interactions with hydrophobic enzyme pockets compared to non-fluorinated analogs like BK19519 .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what critical reaction parameters require optimization?

  • Methodological Answer : The synthesis typically involves sequential condensation and functionalization steps. Key steps include:

Core formation : Cyclocondensation of substituted pyrazoles with thiourea derivatives to form the pyrazolo[3,4-d]pyrimidin-4-one core.

Sulfanyl acetamide introduction : Thiolation of the pyrimidinone core followed by alkylation with 2-chloro-N-(2-fluorophenyl)acetamide.
Critical parameters:

  • Temperature control : Excess heat during cyclocondensation can lead to byproducts (e.g., over-oxidized pyrimidines).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product from unreacted intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • X-ray crystallography : Resolves bond lengths, angles, and intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the folded conformation). SHELX software is widely used for refinement .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., fluorophenyl resonances at δ 7.2–7.8 ppm).
  • IR spectroscopy : Detects carbonyl (C=O, ~1700 cm1^{-1}) and thioether (C–S, ~650 cm1^{-1}) groups .

Q. What are common biological targets for pyrazolo[3,4-d]pyrimidine derivatives, and how can initial activity screenings be designed?

  • Methodological Answer :
  • Targets : Kinase inhibitors (e.g., JAK2, EGFR), antimicrobial agents.
  • Screening :

In vitro assays : Enzyme inhibition assays (IC50_{50} determination) using recombinant kinases.

Cellular assays : Cytotoxicity profiling (MTT assay) on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can intramolecular hydrogen bonding and crystal packing be analyzed to predict solubility and stability?

  • Methodological Answer :
  • Hydrogen bonding : Use Mercury software to visualize interactions (e.g., N–H⋯N bonds in crystal structures). Intramolecular bonds reduce conformational flexibility, enhancing thermal stability.
  • Crystal packing : Analyze slip-stacked π-π interactions (e.g., between fluorophenyl and pyrimidine rings) using PLATON. Poor solubility correlates with dense packing .

Q. How can contradictions between spectroscopic data and crystallographic findings be resolved?

  • Methodological Answer :
  • Dynamic effects in solution : NMR may show averaged signals due to rotation, whereas X-ray captures static conformations.
  • Polymorphism : Recrystallize under varying conditions (e.g., solvent polarity, temperature) to identify alternate crystal forms.
    Example: Dihedral angles between pyrimidine and fluorophenyl rings differ in solution (NMR) vs. solid state (X-ray) due to restricted rotation .

Q. What experimental design strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., catalyst loading, solvent ratio).
  • Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., thiolation).
    Example: A 15% yield increase was achieved by optimizing DMDAAC copolymerization via DoE .

Q. How can structure-activity relationship (SAR) studies focus on the pyrazolo[3,4-d]pyrimidin-6-yl sulfanyl moiety?

  • Methodological Answer :
  • Systematic substitution : Replace the fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Computational modeling : Docking studies (AutoDock Vina) predict binding affinity to kinase ATP pockets.
    Example: Analogues with 4-fluorobenzyl substitutions showed enhanced inhibitory activity against EGFR .

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